

Navarixin in Clinical Trials: A Comparative Analysis of Dosing Regimens

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Compound of Interest

Compound Name: Navarixin

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This guide provides a comprehensive comparison of clinical trial results for different dosing regimens of **Navarixin**, a potent and orally bioavailable antagonist of the C-X-C motif chemokine receptors 1 and 2 (CXCR1 and CXCR2). By inhibiting these receptors, **Navarixin** modulates inflammatory responses and the tumor microenvironment, making it a subject of investigation for various therapeutic areas, including oncology and chronic obstructive pulmonary disease (COPD).[1] This document summarizes key quantitative data, details experimental methodologies from pivotal trials, and visualizes the underlying signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key efficacy and safety data from a phase 2 clinical trial (NCT03473925) comparing two different doses of **Navarixin** in combination with pembrolizumab for the treatment of selected advanced solid tumors.[2][3][4]

Table 1: Objective Response Rate (ORR) in Advanced Solid Tumors

Tumor Type	Navarixin 30 mg + Pembrolizumab	Navarixin 100 mg + Pembrolizumab
Castration-Resistant Prostate Cancer (CRPC)	5.0%	5.0%
Microsatellite-Stable Colorectal Cancer (MSS CRC)	2.5%	0%
Non–Small-Cell Lung Cancer (NSCLC)	0%	0%
Overall	2/48 (4.2%)	1/48 (2.1%)

Data from a phase 2, randomized trial in patients with previously treated advanced or metastatic disease.[\[3\]](#)

Table 2: Key Safety and Tolerability Data

Adverse Event	Navarixin 30 mg + Pembrolizumab (n=48)	Navarixin 100 mg + Pembrolizumab (n=48)
Dose-Limiting Toxicities (DLTs)	2 (4%)	3 (6%)
Grade 4 Neutropenia (as a DLT)	1	1
Grade 3 Transaminase Elevation (as a DLT)	1	1
Grade 3 Hepatitis (as a DLT)	0	1
Grade 3 Pneumonitis (as a DLT)	0	1
Any Treatment-Related Adverse Events	32 (67%)	38 (79%)
Treatment Discontinuation due to Adverse Events	3 (6%)	4 (8%)
Maximal Reduction in Absolute Neutrophil Count (Cycle 1)	44.5% - 48.2%	44.5% - 48.2%
Maximal Reduction in Absolute Neutrophil Count (Cycle 2)	37.5% - 44.2%	37.5% - 44.2%

Data from a phase 2, randomized trial.

Experimental Protocols

Phase 2 Study in Advanced Solid Tumors (NCT03473925)

This was an open-label, parallel-group, multicenter study.

- Patient Population: Adults with previously treated advanced or metastatic castration-resistant prostate cancer (CRPC), microsatellite-stable colorectal cancer (MSS CRC), or non-small-cell lung cancer (NSCLC) with a PD-L1 tumor proportion score $\geq 50\%$. All patients were required to have measurable disease by RECIST v1.1 criteria.

- **Treatment Regimen:** Patients were randomized 1:1 to receive either **Navarixin** 30 mg or 100 mg orally once daily, in combination with pembrolizumab 200 mg administered intravenously every 3 weeks for up to 35 cycles.
- **Efficacy Assessment:** The primary endpoint was the investigator-assessed objective response rate (ORR) according to the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST v1.1). Tumor assessments were conducted at baseline and then every 9 weeks for the first year and every 12 weeks thereafter.
- **Safety Assessment:** Safety and tolerability were assessed through the monitoring of adverse events, laboratory tests (including hematology and blood chemistry), and vital signs. Dose-limiting toxicities were evaluated during the first cycle of treatment.
- **Pharmacodynamic Assessment (Absolute Neutrophil Count):** Blood samples for the assessment of Absolute Neutrophil Count (ANC) were collected at several time points to evaluate the pharmacodynamic effect of **Navarixin**. Collections occurred predose on day 1 of every cycle, and between 6 and 12 hours after dosing on days 1, 3, and 8 of cycle 1, and on day 1 of cycle 2. ANC was calculated by multiplying the total white blood cell (WBC) count by the percentage of neutrophils.

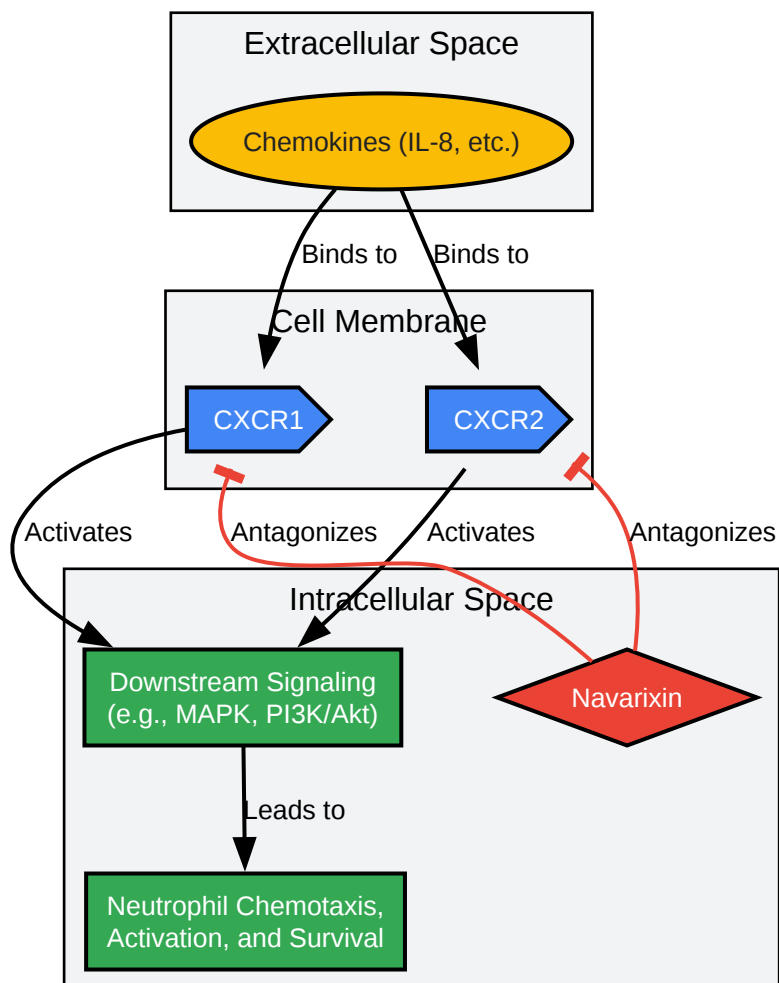
Dose-Range Finding Study in COPD (NCT01006616)

This was a 2-year, adaptive-design study.

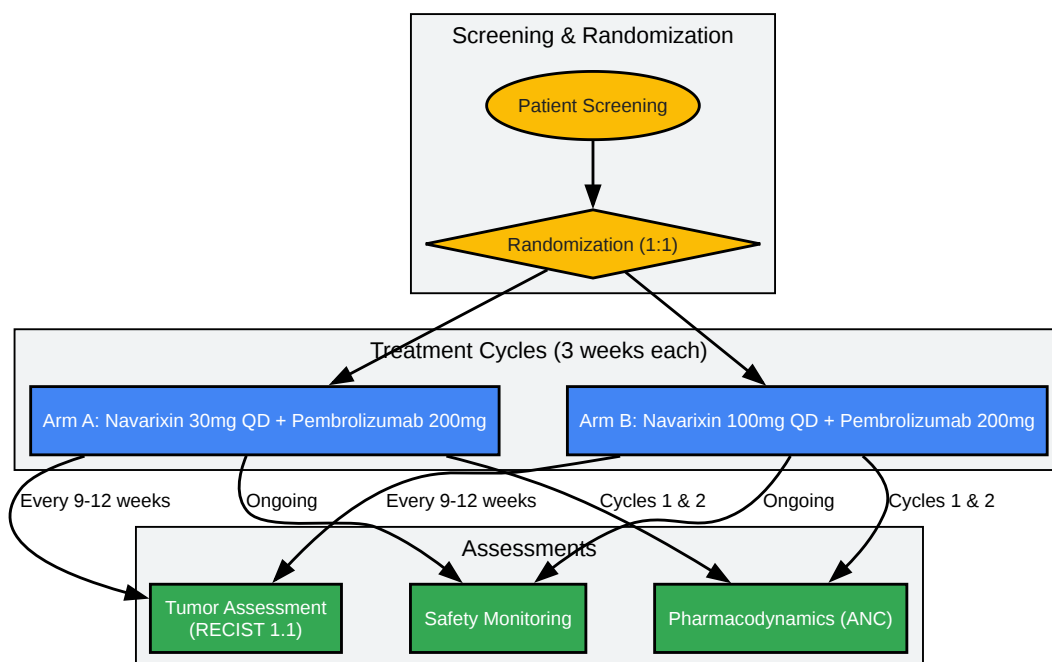
- **Patient Population:** Patients aged >40 to ≤75 years with a diagnosis of moderate to severe COPD for at least 2 years.
- **Treatment Regimen:** The study included a 26-week dose range-finding phase with three active **Navarixin** arms and one placebo arm.
- **Efficacy Assessment:** The primary hypothesis was that **Navarixin** would be superior to placebo in improving airflow, as measured by pre-bronchodilator FEV1. Other assessments included the 6-minute walk test and induced sputum analysis for inflammatory markers like IL-8, MPO, and neutrophil elastase.

Visualizations

Navarixin Mechanism of Action



NCT03473925 Experimental Workflow



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References

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